Sodium sorbate is the sodium salt of sorbic acid, a naturally occurring unsaturated fatty acid. [] It serves as a widely used food preservative due to its effectiveness against yeasts, molds, and some bacteria. [] Sodium sorbate's popularity stems from its physiological inertness, effectiveness in weakly acidic pH, and neutral taste. [] It is frequently used in liquid form due to its better solubility compared to sorbic acid. []
Synthesis Analysis
Industrial synthesis of sodium sorbate is not common due to its instability and rapid oxidation upon exposure to atmospheric oxygen. [] Aqueous solutions of sodium sorbate do exhibit stability for a certain period. []
Mechanism of Action
Sodium sorbate, similar to sorbic acid, acts as a mold inhibitor, primarily effective in acidic foods. [] It inhibits spore germination and disrupts cellular metabolic pathways in microorganisms. [, ]
Physical and Chemical Properties Analysis
Food Preservation:
Controlling Microbial Deterioration in Salted Dried Fish: Sodium sorbate effectively controls the growth of Aspergillus niger and A. penicillioides in salted dried fish. [] It also inhibits the spoilage of salted dried fish by Halobacterium salinarium. []
Preserving Meat Derivatives: Sodium sorbate is used in conjunction with sodium nitrite to control microbial growth and enhance sensory characteristics in various commercial meat products. []
Extending Shelf Life of Rice Injera: Sodium sorbate, combined with other preservatives, can extend the shelf life of rice injera, a traditional Ethiopian flatbread, by up to 10 days. []
Improving Chestnut Preservation: Sodium sorbate, in conjunction with other preservatives, enhances the preservation of chestnuts and can help achieve a good fruit rate of over 55%. []
Preserving Salted Casings: Sodium sorbate, combined with sodium benzoate and lactic acid, effectively extends the shelf life of salt-cured natural sausage casings, reducing bacterial and mold counts and preventing weakening and discoloration. []
Antimicrobial Studies:
Bactericidal Testing in Hospitals: Sodium sorbate is included in in-use tests to assess the effectiveness of bactericidal agents in hospital settings. [, ]
Inhibiting Spore Germination: Sodium sorbate exhibits inhibitory effects on the germination of Bacillus subtilis spores, particularly in acidic media. []
Applications
Acaricidal Oil Suspensions: Sodium sorbate is incorporated into acaricidal oil suspensions to enhance product performance and stability against agricultural mites. [, ]
Cyclodextrin-Based Pharmaceutical Compositions: Sodium sorbate serves as a preservative in liquid aqueous pharmaceutical compositions containing etherified cyclodextrin derivatives. [, ]
Safety and Hazards
Potential Genotoxicity: Studies have explored the potential genotoxicity of sodium sorbate in human lymphocytes in vitro. [] While some studies indicate genotoxic effects, others suggest otherwise, highlighting the need for further research to clarify its safety profile. [, ]
Sensitivity to Low Salinity: Some bacteria, such as Vibrio vulnificus, can develop sensitivity to sodium sorbate after exposure to non-lethal low-salinity conditions. [] This sensitivity highlights the potential implications of sodium sorbate use in seafood processing and the need to prevent stress adaptation in pathogenic bacteria.
Related Compounds
Sorbic Acid
Relevance: Sorbic acid is the conjugate acid of sodium sorbate [, , , , ]. Both compounds exhibit antimicrobial activity, but sodium sorbate is more soluble in water, making it easier to incorporate into food products [].
Potassium Sorbate
Relevance: Potassium sorbate is structurally related to sodium sorbate, both being salts of sorbic acid [, , , , , ]. They share similar antimicrobial properties and are often used interchangeably in food applications []. Potassium sorbate is preferred in some cases for its higher solubility in water compared to sorbic acid [].
Calcium Sorbate
Relevance: Calcium sorbate is another salt of sorbic acid, structurally similar to sodium sorbate [, ]. While both exhibit antimicrobial activity, their applications differ slightly. Calcium sorbate is preferred for fungistatic wrappers due to its stability against oxidation [].
Benzoic Acid
Relevance: Benzoic acid and sodium sorbate are often used together in food preservation as they target different types of microorganisms [, , ]. Benzoic acid is effective against a broader range of bacteria, while sodium sorbate primarily targets molds and yeasts [, ].
Calcium Propionate
Relevance: Calcium propionate and sodium sorbate are both preservatives targeting different aspects of food spoilage [, , ]. While sodium sorbate primarily inhibits mold and yeast growth, calcium propionate specifically prevents mold growth and rope formation caused by Bacillus species in bread [].
Sodium Propionate
Relevance: Sodium propionate and sodium sorbate are both effective preservatives, but sodium sorbate shows better efficacy against Aspergillus niger and A. penicillioides in salted dried fish compared to sodium propionate [].
Sodium Bisulfite
Relevance: Similar to sodium sorbate, sodium bisulfite is used as a preservative in the food industry []. Sodium bisulfite inhibits the growth of A. penicillioides in salted dried fish, but sodium sorbate shows higher efficacy at lower concentrations [].
Phytic Acid
Relevance: Phytic acid has shown potential as an alternative natural preservative in the meat industry, comparable to sodium sorbate in inhibiting Clostridium perfringens spore germination and vegetative cell growth []. This finding suggests phytic acid could be explored as a natural replacement for sodium sorbate in specific food preservation applications.
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(2Z,4E)-hexa-2,4-dienoic acid is one of four possible geometric isomers of sorbic acid, having cis- and trans-double bonds at positions 2 and 4 respectively.
Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor. Sorbic acid is a hexadienoic acid with double bonds at C-2 and C-4; it has four geometrical isomers, of which the trans,trans-form is naturally occurring. It is a hexadienoic acid, a polyunsaturated fatty acid, a medium-chain fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a sorbate. Sorbic acid is a natural product found in Prunus domestica and Schisandra chinensis with data available. (2E,4E)-2,4-Hexadienoic acid is a preservative for many foodstuffs. Generally used as K salt or (less frequently) as Ca salt. (2E,4E)-2,4-Hexadienoic acid is an antimicrobial agent against a wide variety of microorganisms, especially yeasts and moulds. (2E,4E)-2,4-Hexadienoic acid is a preservative action more efficient in acidic foods. Typical usage levels 500-2000 ppm
(2E,4E)-2,4-Hexadienoic acid belongs to the family of Unsaturated Fatty Acids. These are fatty acids whose chain contains at least one CC double bond. Sorbic acid is a metabolite found in or produced by Saccharomyces cerevisiae. Mold and yeast inhibitor. Used as a fungistatic agent for foods, especially cheeses.
Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor. Sorbic acid is a hexadienoic acid with double bonds at C-2 and C-4; it has four geometrical isomers, of which the trans,trans-form is naturally occurring. It is a hexadienoic acid, a polyunsaturated fatty acid, a medium-chain fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a sorbate. Sorbic acid is a natural product found in Prunus domestica and Schisandra chinensis with data available. (2E,4E)-2,4-Hexadienoic acid is a preservative for many foodstuffs. Generally used as K salt or (less frequently) as Ca salt. (2E,4E)-2,4-Hexadienoic acid is an antimicrobial agent against a wide variety of microorganisms, especially yeasts and moulds. (2E,4E)-2,4-Hexadienoic acid is a preservative action more efficient in acidic foods. Typical usage levels 500-2000 ppm
(2E,4E)-2,4-Hexadienoic acid belongs to the family of Unsaturated Fatty Acids. These are fatty acids whose chain contains at least one CC double bond. Sorbic acid is a metabolite found in or produced by Saccharomyces cerevisiae. Mold and yeast inhibitor. Used as a fungistatic agent for foods, especially cheeses.